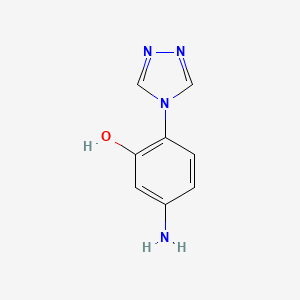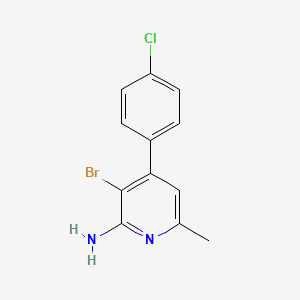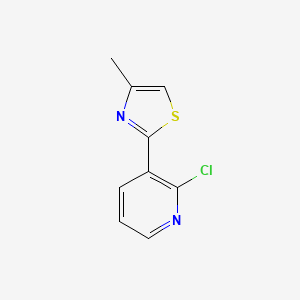
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features both an amino group and a triazole ring attached to a phenol moiety. This compound is of interest due to its unique chemical structure, which imparts a range of chemical and biological properties. It is commonly used in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2-aminophenol with 4H-1,2,4-triazole. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. The process typically involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
- 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both an amino group and a triazole ring attached to a phenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
5-amino-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2 |
InChIキー |
WQCAHBCTUGXFMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)O)N2C=NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)




![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
